3-Methyl-2,6-diphenylpiperidin-4-one 3-Methyl-2,6-diphenylpiperidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC10691465
InChI: InChI=1S/C18H19NO/c1-13-17(20)12-16(14-8-4-2-5-9-14)19-18(13)15-10-6-3-7-11-15/h2-11,13,16,18-19H,12H2,1H3
SMILES: CC1C(NC(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3
Molecular Formula: C18H19NO
Molecular Weight: 265.3 g/mol

3-Methyl-2,6-diphenylpiperidin-4-one

CAS No.:

Cat. No.: VC10691465

Molecular Formula: C18H19NO

Molecular Weight: 265.3 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-2,6-diphenylpiperidin-4-one -

Specification

Molecular Formula C18H19NO
Molecular Weight 265.3 g/mol
IUPAC Name 3-methyl-2,6-diphenylpiperidin-4-one
Standard InChI InChI=1S/C18H19NO/c1-13-17(20)12-16(14-8-4-2-5-9-14)19-18(13)15-10-6-3-7-11-15/h2-11,13,16,18-19H,12H2,1H3
Standard InChI Key IKSGNXSKFBMJLS-UHFFFAOYSA-N
SMILES CC1C(NC(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3
Canonical SMILES CC1C(NC(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a six-membered piperidin-4-one ring with two phenyl groups at positions 2 and 6 and a methyl group at position 3. The ketone group at position 4 introduces polarity, influencing its reactivity and intermolecular interactions. X-ray crystallographic studies of related derivatives, such as [(4E)-3-ethyl-1-methyl-2,6-diphenylpiperidin-4-ylidene]amino 3-methylbenzoate, reveal chair conformations in the piperidine ring, with equatorial orientations of substituents minimizing steric strain .

Physicochemical Characteristics

Key properties include:

PropertyValueSource
Molecular FormulaC18H19NO\text{C}_{18}\text{H}_{19}\text{NO}
Molecular Weight265.3 g/mol
XLogP3-AA2.9
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Rotatable Bonds2
Exact Mass265.1467 Da

The relatively high logP value (4.79830 for the hydrochloride salt ) indicates lipophilicity, suggesting potential membrane permeability in biological systems.

Synthesis and Manufacturing

Traditional Synthesis via Mannich Condensation

A common route involves Mannich condensation using benzaldehyde, ammonium acetate, and methyl ethyl ketone in ethanol. For example, 3-ethyl-2,6-diphenylpiperidin-4-one was synthesized by refluxing these reagents, followed by methylation with methyl iodide and potassium carbonate . Yields and reaction times vary with substituents; the ethyl-methyl derivative required 30 minutes of warming and overnight stirring .

Hydrochloride Salt Formation

The hydrochloride salt (CAS 20821-59-4) is synthesized by treating the free base with hydrochloric acid. This derivative has a molecular formula of C18H20ClNO\text{C}_{18}\text{H}_{20}\text{ClNO} and a molecular weight of 301.81 g/mol . The salt’s enhanced solubility in polar solvents makes it advantageous for pharmaceutical formulations.

Morpholin-4-ylmethyl Derivative

3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one was synthesized by reacting the parent compound with morpholine derivatives. Characterization via FT-IR, 1H^1\text{H} NMR, and EI-MS confirmed the substitution at the nitrogen atom .

Oxime Derivatives

Oximes are prepared using hydroxylamine hydrochloride and sodium acetate in ethanol under reflux. These derivatives serve as intermediates for further functionalization, such as the synthesis of hydrazones and semicarbazides.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1H^1\text{H} NMR spectra (PubChem CID 568924) reveal distinct signals for the methyl group (~1.2 ppm), piperidine protons (2.5–3.5 ppm), and aromatic protons (7.2–7.5 ppm) . The downfield shift of the carbonyl carbon in 13C^{13}\text{C} NMR (~208 ppm) confirms the ketone moiety .

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of the morpholin-4-ylmethyl derivative showed a molecular ion peak at m/z 350, consistent with the molecular formula C22H26N2O2\text{C}_{22}\text{H}_{26}\text{N}_2\text{O}_2 . Fragmentation patterns align with cleavage of the morpholine and phenyl groups.

X-ray Crystallography

Crystal structures of analogs, such as the 3-ethyl-1-methyl derivative, exhibit chair conformations with C–H⋯π interactions stabilizing the lattice . These insights guide the design of derivatives with tailored solid-state properties.

Challenges and Future Directions

Synthetic Optimization

Current methods suffer from moderate yields (e.g., 87.8% for the 3-ethyl-1-methyl derivative ). Catalytic asymmetric synthesis could enhance enantioselectivity for chiral derivatives.

Biological Screening

Comprehensive in vitro and in vivo assays are required to evaluate anticancer, antimicrobial, and anti-inflammatory activities. Collaboration with pharmacological institutes could accelerate drug discovery.

Computational Modeling

Density functional theory (DFT) calculations could predict reactivity and interaction profiles, reducing experimental trial-and-error.

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